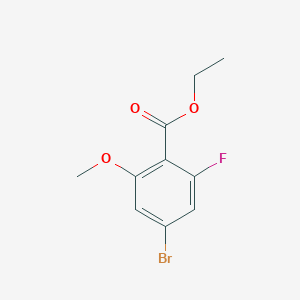
Ethyl 4-bromo-2-fluoro-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl 4-bromo-2-fluoro-6-methoxybenzoate is a chemical compound with the molecular formula C10H9BrFO3. Its IUPAC name is this compound .
- This compound belongs to the class of benzoates and is characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring.
Preparation Methods
- Synthetic routes for ethyl 4-bromo-2-fluoro-6-methoxybenzoate involve the reaction of appropriate starting materials. Unfortunately, specific synthetic methods are not readily available in the literature.
- Industrial production methods may vary depending on the manufacturer, but they likely involve esterification or other functional group transformations.
Chemical Reactions Analysis
- Ethyl 4-bromo-2-fluoro-6-methoxybenzoate can undergo various reactions:
Substitution reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, hydroxide ions) to form different derivatives.
Reduction reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Oxidation reactions: Oxidation of the methyl group can lead to carboxylic acid formation.
- Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Chemistry: Ethyl 4-bromo-2-fluoro-6-methoxybenzoate serves as a versatile building block for the synthesis of other compounds.
Biology and Medicine: Its derivatives may have biological activity, such as antimicrobial or anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
- The specific mechanism of action for this compound is not well-documented. it likely interacts with cellular targets (e.g., enzymes, receptors) due to its structural features.
Comparison with Similar Compounds
- Ethyl 4-bromo-2-fluoro-6-methoxybenzoate shares similarities with related compounds:
Remember that while this information provides a solid overview, further research and detailed studies are necessary for a comprehensive understanding of this compound’s properties and applications
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
ethyl 4-bromo-2-fluoro-6-methoxybenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(13)9-7(12)4-6(11)5-8(9)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
WKEYQAFEFZNDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
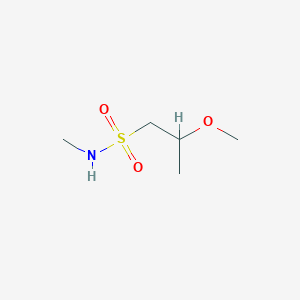
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
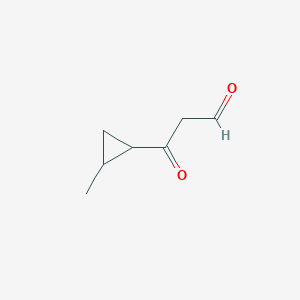
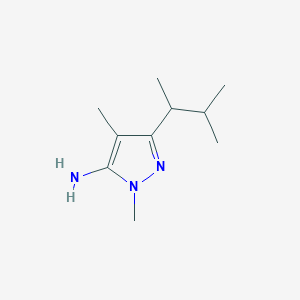




![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
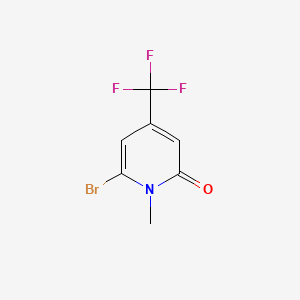
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
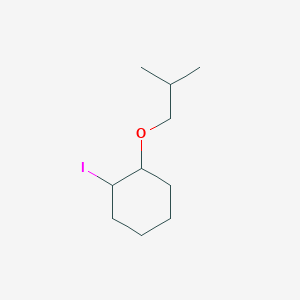
![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
